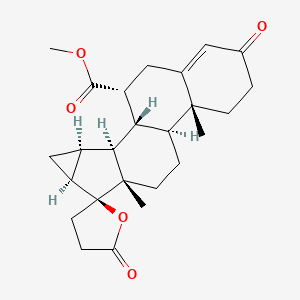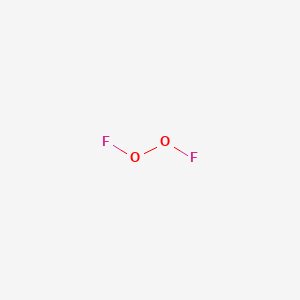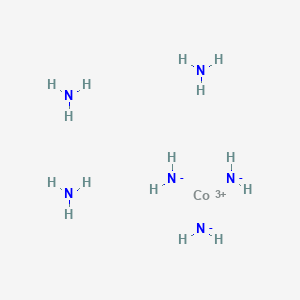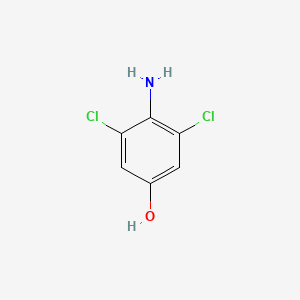
4-Amino-3,5-dichlorophenol
描述
4-Amino-3,5-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Amino-3,5-dichlorophenol is primarily used as a decoupling agent and a broad-spectrum antimicrobial agent . It has been shown to have acute toxicities in cultures .
Mode of Action
For instance, as a decoupling agent, it may disrupt the proton gradient across membranes, affecting ATP synthesis .
Biochemical Pathways
The compound is involved in the degradation of chlorophenols and their derivatives . Chlorophenols are environmental pollutants that can be metabolized by various microorganisms for energy and carbon sources . The compound may also participate in the formation of chlorohydrin when it reacts with hydrochloric acid .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its molecular weight (17802 g/mol) and chemical structure suggest that it may have certain bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a decoupling agent and antimicrobial agent. It can cause acute toxicities in cultures , potentially leading to cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and microbial populations can affect its degradation and antimicrobial activity .
生化分析
Biochemical Properties
4-Amino-3,5-dichlorophenol plays a role in various biochemical reactions, particularly in microbial degradation processes. It interacts with several enzymes, including chlorophenol hydroxylases and dehalogenases, which facilitate its breakdown. These enzymes catalyze the hydroxylation and dechlorination of this compound, leading to less toxic metabolites. The compound also interacts with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which help in conjugating and eliminating the compound from the cell .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and cellular metabolism. In some cell types, this compound has been observed to cause cytotoxic effects, including cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. It binds to specific enzymes, inhibiting their activity and leading to the accumulation of toxic intermediates. For example, this compound can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under specific environmental factors such as light and temperature. Long-term exposure to this compound in in vitro studies has shown persistent oxidative stress and cellular damage. In in vivo studies, prolonged exposure can lead to chronic toxicity and organ-specific effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. It is metabolized by enzymes such as chlorophenol hydroxylases and dehalogenases, which convert it into less toxic compounds. These metabolic pathways are crucial for the bioremediation of environments contaminated with chlorophenols. The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications. The activity of this compound can be modulated by its subcellular localization, influencing processes such as oxidative stress response and detoxification .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorophenol typically involves the chlorination of 4-aminophenol. The process includes the following steps:
Chlorination: 4-Aminophenol is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the 3 and 5 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions: 4-Amino-3,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenols or other derivatives.
科学研究应用
4-Amino-3,5-dichlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
2,4-Dichlorophenol: Another dichlorinated phenol with different substitution patterns.
3,5-Dichlorophenol: Lacks the amino group present in 4-Amino-3,5-dichlorophenol.
4-Amino-2,6-dichlorophenol: Similar structure but with chlorine atoms at different positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichloro groups makes it a versatile compound for various applications.
属性
IUPAC Name |
4-amino-3,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJIOEOCSJLAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949136 | |
| Record name | 4-Amino-3,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26271-75-0 | |
| Record name | 3,5-Dichloro-1,4-aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026271750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3,5-DICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IC21JC84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 4-Amino-3,5-dichlorophenol is a degradation product of diclofenac. Does the presence of this compound in water impact the effectiveness of nanofiltration for water purification?
A1: Yes, the study found that this compound exhibits poor separation efficiency with the tested commercial nanofiltration membranes, regardless of the pH value or the presence of natural organic matter (NOM) []. This suggests that conventional nanofiltration may not be sufficient to remove this compound effectively during water treatment.
Q2: Can the removal of this compound during water treatment be improved?
A2: The research indicates that pre-ozonation of natural river water can enhance the retention of pollutants, potentially including this compound []. This suggests that combining ozonation with nanofiltration could be a more effective strategy for removing this diclofenac degradation product from water sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


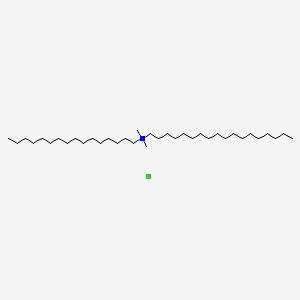
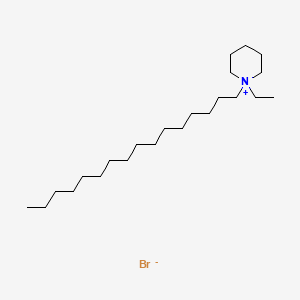
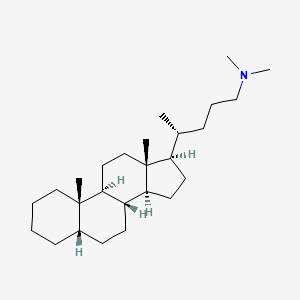
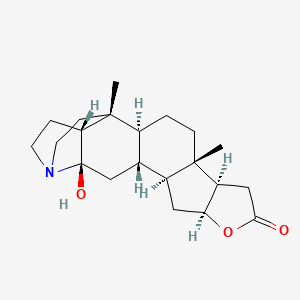
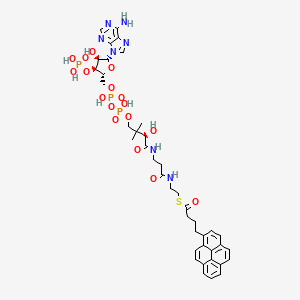
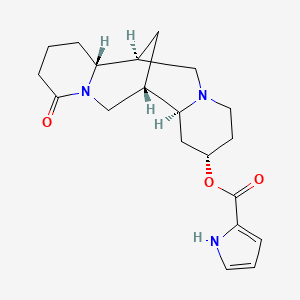

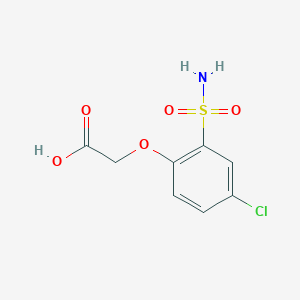
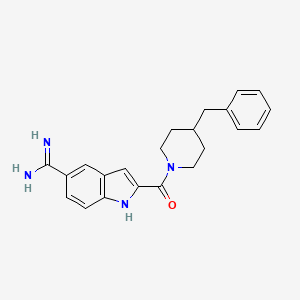
![2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1201206.png)
